molecular formula C26H27ClN4 B281855 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole

1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole

Cat. No. B281855
M. Wt: 431 g/mol
InChI Key: KFXJUXZODJEYPU-UHFFFAOYSA-N
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Description

1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole, also known as BZP, is a chemical compound that belongs to the group of piperazines. It has been used as a recreational drug due to its stimulant properties. However,

Mechanism of Action

1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in alertness, energy, and mood.
Biochemical and Physiological Effects:
1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupillary dilation and dry mouth. 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has been shown to have a long half-life in humans, with a duration of action of up to 6 hours.

Advantages and Limitations for Lab Experiments

1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has been used in various laboratory experiments to study its effects on the central nervous system. It has been shown to have a dose-dependent effect on locomotor activity in rats. 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has also been used as a positive control in studies investigating the effects of other drugs on the central nervous system. However, the use of 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole in laboratory experiments is limited by its potential for abuse and its adverse effects on the cardiovascular system.

Future Directions

Future research on 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole could focus on its potential use in the treatment of depression, anxiety, and obesity. It could also investigate the potential use of 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole as a cognitive enhancer. Further studies could investigate the long-term effects of 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole on the central nervous system and the cardiovascular system. In addition, future research could investigate the potential for 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole to interact with other drugs and its potential for abuse.

Synthesis Methods

1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole can be synthesized through a multistep process. The first step involves the reaction of 4-benzylpiperazine with benzyl chloride to produce N-benzyl-4-benzylpiperazine. The second step involves the reaction of N-benzyl-4-benzylpiperazine with formaldehyde and hydrochloric acid to produce 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-1H-benzimidazole. The final step involves the reaction of 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-1H-benzimidazole with thionyl chloride and hydrogen chloride to produce 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole.

Scientific Research Applications

1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has been studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and obesity. It has been shown to have an antidepressant effect in animal models. 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has also been studied for its potential use as an appetite suppressant. In addition, 1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole has been studied for its potential use in the treatment of Parkinson's disease.

properties

Molecular Formula

C26H27ClN4

Molecular Weight

431 g/mol

IUPAC Name

1-benzyl-2-[(4-benzylpiperazin-1-yl)methyl]-5-chlorobenzimidazole

InChI

InChI=1S/C26H27ClN4/c27-23-11-12-25-24(17-23)28-26(31(25)19-22-9-5-2-6-10-22)20-30-15-13-29(14-16-30)18-21-7-3-1-4-8-21/h1-12,17H,13-16,18-20H2

InChI Key

KFXJUXZODJEYPU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=C(N3CC5=CC=CC=C5)C=CC(=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=C(N3CC5=CC=CC=C5)C=CC(=C4)Cl

Origin of Product

United States

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